(1-(2-(2-fluorophenyl)-2-hydroxyethyl)-1H-1,2,3-triazol-4-yl)(4-phenylpiperazin-1-yl)methanone
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Description
(1-(2-(2-fluorophenyl)-2-hydroxyethyl)-1H-1,2,3-triazol-4-yl)(4-phenylpiperazin-1-yl)methanone is a useful research compound. Its molecular formula is C21H22FN5O2 and its molecular weight is 395.438. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that many synthetic piperazine derivatives exhibit pharmaceutical activity as antidepressant, anxiolytic, anti-alzheimer, antimalarial, antioxidant, anti-parkinson, antihypertensive, antidiabetic, anticonvulsant, antidepressant, antihistaminic, antiproliferative, antiplatelet aggregation, antimicrobial, antipsychotic, and antiarrhythmic agents . Therefore, it’s possible that this compound may interact with similar targets.
Biochemical Pathways
Given the wide range of activities associated with piperazine derivatives , it’s likely that this compound may affect multiple biochemical pathways.
Result of Action
Given the wide range of activities associated with piperazine derivatives , it’s likely that this compound may have multiple effects at the molecular and cellular levels.
Biological Activity
The compound (1-(2-(2-fluorophenyl)-2-hydroxyethyl)-1H-1,2,3-triazol-4-yl)(4-phenylpiperazin-1-yl)methanone is a novel triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Overview
The compound features a triazole ring, a fluorinated phenyl group, and a piperazine moiety, which are known to contribute to various biological activities. The presence of the fluorine atom is particularly significant as it can enhance the lipophilicity and metabolic stability of the compound.
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, fluorinated triazoles have shown promising results as HER2 tyrosine kinase inhibitors. In vitro studies demonstrated that certain fluorinated triazole analogs exhibited IC50 values as low as 16.6 µM against breast cancer cells (MCF-7) . The mechanism involves the inhibition of key signaling pathways associated with cell proliferation and survival.
Antimicrobial Activity
Triazole compounds are also recognized for their antimicrobial properties. Research indicates that derivatives similar to the compound exhibit significant antibacterial and antifungal activities. For example, some triazole derivatives have been tested against various bacterial strains and fungi, showing effective inhibition .
Neuropharmacological Effects
The piperazine component of the compound suggests potential neuropharmacological effects. Piperazine derivatives are known for their anxiolytic and antidepressant properties. Studies have shown that compounds with similar structures can modulate neurotransmitter systems, providing a basis for further investigation into their use in treating neurological disorders .
Case Study 1: Anticancer Activity
A study by Cheng et al. synthesized several fluorinated 1,2,3-triazole analogs and evaluated their anticancer activity against MCF-7 cells. The most active compounds exhibited IC50 values ranging from 16.6 to 31.6 µM, demonstrating significant cytotoxicity and apoptosis induction .
Compound | Structure | IC50 (µM) | Mechanism |
---|---|---|---|
1 | Fluorinated Triazole A | 16.6 | HER2 Inhibition |
2 | Fluorinated Triazole B | 31.6 | Apoptosis Induction |
Case Study 2: Antimicrobial Activity
Research conducted on various triazole derivatives revealed promising antibacterial activity against resistant strains of bacteria. For instance, compounds were shown to inhibit the growth of Staphylococcus aureus with MIC values as low as 8 µg/mL .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The triazole ring is known to interfere with enzyme function critical for cell proliferation.
- Receptor Modulation : The piperazine moiety may interact with neurotransmitter receptors, influencing neurochemical pathways.
- Antioxidant Activity : Some studies suggest that triazoles possess antioxidant properties that can mitigate oxidative stress in cells .
Properties
IUPAC Name |
[1-[2-(2-fluorophenyl)-2-hydroxyethyl]triazol-4-yl]-(4-phenylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN5O2/c22-18-9-5-4-8-17(18)20(28)15-27-14-19(23-24-27)21(29)26-12-10-25(11-13-26)16-6-2-1-3-7-16/h1-9,14,20,28H,10-13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWHQJKGCIMDNOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CN(N=N3)CC(C4=CC=CC=C4F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.